
1,4,4-Trimethyl-8-methylidenecycloundeca-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Humulene: is a naturally occurring monocyclic sesquiterpene with the molecular formula C15H24. It is an isomer of alpha-Humulene and is commonly found in the essential oils of various aromatic plants, including hops (Humulus lupulus), sage (Salvia officinalis), and ginseng species . Beta-Humulene is known for its distinctive earthy, woody aroma and is a significant component in the brewing process of beer, contributing to its “hoppy” aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Humulene can be synthesized in the laboratory through the conversion of farnesyl diphosphate (FDP) using sesquiterpene synthase enzymes . The biosynthesis involves the cyclization of FDP to form beta-Humulene and other sesquiterpenes.
Industrial Production Methods: Industrial production of beta-Humulene often involves the extraction from natural sources such as hops and other aromatic plants. The essential oils are extracted using steam distillation or solvent extraction methods. The extracted oils are then purified to isolate beta-Humulene .
Chemical Reactions Analysis
Types of Reactions: Beta-Humulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Beta-Humulene can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Major Products Formed:
Oxidation Products: Epoxides and hydroxylated derivatives.
Reduction Products: Hydrogenated sesquiterpenes.
Substitution Products: Halogenated sesquiterpenes.
Scientific Research Applications
Beta-Humulene has a wide range of scientific research applications in various fields:
Chemistry:
Biology:
- Studied for its role in plant defense mechanisms and its interactions with other plant metabolites .
Medicine:
- Investigated for its anti-inflammatory, antibacterial, and anticancer properties. Beta-Humulene has shown potential in reducing tumor growth and inhibiting the proliferation of cancer cells .
Industry:
- Utilized in the flavor and fragrance industry for its distinctive aroma. It is also used in the brewing industry to impart the “hoppy” aroma to beer .
Mechanism of Action
Beta-Humulene exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Beta-Humulene inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Anticancer Action: Beta-Humulene induces apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and activating the mitochondrial apoptotic pathway.
Antibacterial Action: Beta-Humulene disrupts bacterial cell membranes and inhibits the growth of various pathogenic bacteria.
Comparison with Similar Compounds
Beta-Humulene is often compared with other similar sesquiterpenes, such as alpha-Humulene and beta-Caryophyllene:
Alpha-Humulene: An isomer of beta-Humulene with a similar molecular formula but different structural arrangement.
Beta-Caryophyllene: Another sesquiterpene with a similar molecular formula.
Uniqueness of Beta-Humulene: Beta-Humulene is unique due to its specific combination of aromatic properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVYZKHVTLAPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC(=C)CCC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861745 |
Source


|
| Record name | 1,4,4-Trimethyl-8-methylidenecycloundeca-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
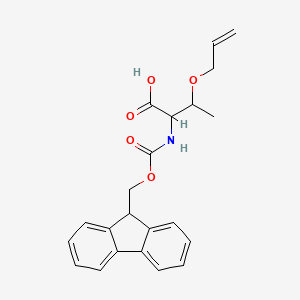
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)
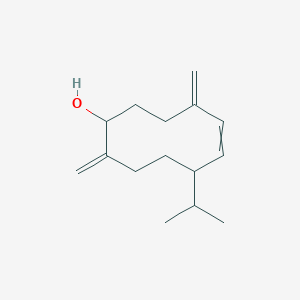
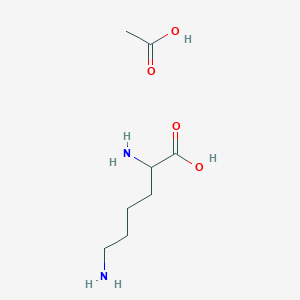
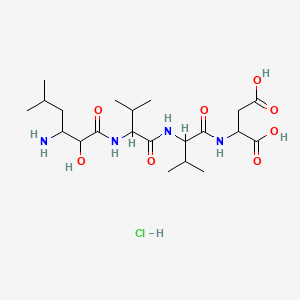
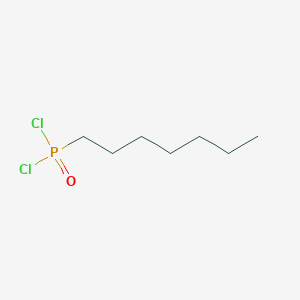
![1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B15285752.png)
![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15285763.png)
![3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B15285766.png)
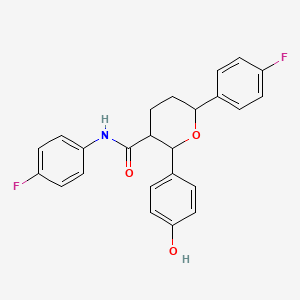
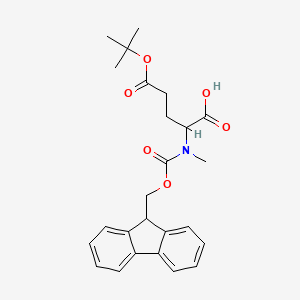
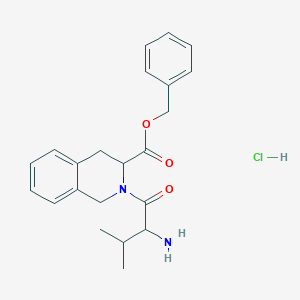
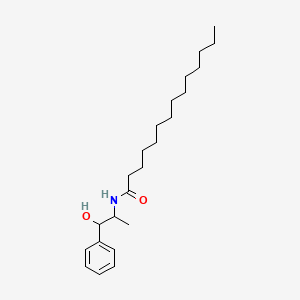
![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)
